Codeine methylbromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125-27-9 |
|---|---|
Molecular Formula |
C19H24BrNO3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;bromide |
InChI |
InChI=1S/C19H24NO3.BrH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1 |
InChI Key |
KIKLDWULAZATJG-YZZSNFJZSA-M |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)C.[Br-] |
Origin of Product |
United States |
Nomenclature and Structural Characterization for Research Purposes
Systematic Nomenclature and Chemical Descriptors of Codeine Methylbromide
This compound is a quaternary ammonium (B1175870) salt derived from codeine. wikipedia.org Its systematic nomenclature and various chemical descriptors are crucial for unambiguous identification in scientific literature and databases.
The International Union of Pure and Applied Chemistry (IUPAC) name for the cation of this compound is (4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol. nih.govuni.lu When including the anion, a systematic name is (5α,6α)-7,8-didehydro-4,5-epoxy-6-hydroxy-3-methoxy-17,17-dimethylmorphinanium bromide. ncats.iofda.gov
For database searching and molecular modeling, several other identifiers are used. These include the Chemical Abstracts Service (CAS) Registry Number, which is 125-27-9. drugfuture.com Other common synonyms for the compound include Eucodin and Codeine bromomethylate. nih.gov
Table 1: Chemical Descriptors for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;bromide | nih.gov |
| CAS Number | 125-27-9 | drugfuture.com |
| Molecular Formula | C₁₉H₂₄BrNO₃ | nih.gov |
| Molecular Weight | 394.30 g/mol | drugfuture.com |
| InChI | InChI=1S/C19H24NO3.BrH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1 | nih.gov |
| InChIKey | KIKLDWULAZATJG-YZZSNFJZSA-M | nih.gov |
| Canonical SMILES | C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C@HO)C.[Br-] | wikipedia.org |
Elucidation of the Quaternary Ammonium Structural Features in this compound
The defining structural feature of this compound is the presence of a quaternary ammonium group. This functional group results from the methylation of the tertiary nitrogen atom present in the parent codeine molecule. lookchem.comunodc.org
The quaternization of the nitrogen atom significantly alters the electronic and steric properties of this part of the molecule. The presence of a permanent positive charge on the nitrogen atom and the addition of a second methyl group have implications for the molecule's polarity and its potential interactions with other molecules, which is a key aspect of its research profile. lookchem.com The formation of this quaternary salt makes the compound highly soluble in water. drugfuture.com
Table 2: Structural Comparison of Codeine and this compound
| Feature | Codeine | This compound |
|---|---|---|
| Nitrogen Atom | Tertiary Amine (N-CH₃) | Quaternary Ammonium ([N⁺-(CH₃)₂]) |
| Charge on Nitrogen | Neutral | Positive (+1) |
| Counter-ion | None (in base form) | Bromide (Br⁻) |
Stereochemical Considerations in the Research of this compound
The stereochemistry of this compound is complex and is directly inherited from the stereochemistry of the parent molecule, codeine. Codeine itself is a stereospecific molecule with several chiral centers. nih.gov The IUPAC name of codeine, (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol, specifies the absolute configuration at these centers. nih.gov
The formation of this compound by methylation of the nitrogen atom does not affect the existing chiral centers within the carbon skeleton. Therefore, the stereochemical configuration of the pentacyclic structure remains the same. fda.govnih.gov The resulting this compound cation possesses the same absolute stereochemistry as the codeine from which it was derived. ncats.io
Research involving codeine and its derivatives often requires careful consideration of stereoisomerism, as different stereoisomers can exhibit distinct biological and chemical properties. nih.gov For instance, the naturally occurring form of codeine is the l-isomer. nih.gov Any synthesis or reaction involving codeine or its derivatives must account for the potential formation of diastereomers or enantiomers to ensure the purity and correct identification of the target compound for research purposes. The stereochemistry of codeine is crucial for its interaction with biological systems, a principle that extends to its derivatives. nih.govcapes.gov.br
Table 3: Stereochemical Designations in Codeine
| Chiral Center | Configuration |
|---|---|
| 4R | R |
| 4aR | R |
| 7S | S |
| 7aR | R |
Synthetic Methodologies and Chemical Modifications of Codeine Methylbromide
The synthesis and chemical modification of codeine methylbromide, a quaternary ammonium (B1175870) salt of codeine, are pivotal areas of research for exploring its chemical properties and developing new molecular entities. Methodologies primarily focus on the N-quaternization of the parent alkaloid, codeine, while subsequent derivatization aims to build structurally diverse compounds for scientific investigation.
Pharmacological Investigations of Codeine Methylbromide
Molecular Mechanism of Action Elucidation for Codeine Methylbromide
The mechanism of action for this compound is understood primarily through its relationship with codeine and the established principles of opioid pharmacology. Codeine itself functions as an agonist at opioid receptors, particularly the μ-opioid receptor (MOR), though with a relatively weak affinity. wikipedia.orgmdpi.com Its effects are largely mediated by its metabolism to morphine. wikipedia.orgnih.govtga.gov.au The introduction of a methylbromide group to the nitrogen atom fundamentally alters its interaction with biological systems.
In vitro studies are essential for characterizing the direct interaction of a compound with its receptor targets. While specific binding affinity data (Ki values) for this compound are not extensively detailed in publicly available literature, the affinity of its parent compound, codeine, is well-documented. Codeine binds selectively to the μ-opioid receptor, but with a significantly lower affinity than morphine. mdpi.comnih.gov For instance, studies in rat brain homogenates have shown that the binding affinity of codeine to the μ-receptor is substantially weaker than that of morphine. nih.gov
The substitution of the phenolic hydroxyl group at position 3 of the morphine structure with a methoxy (B1213986) group, as is the case in codeine, is known to decrease binding affinity at opioid receptors. nih.govnih.gov It is hypothesized that this compound retains the μ-opioid receptor as its primary target, similar to codeine, but its binding characteristics would be influenced by the quaternary nitrogen.
Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Receptor (Ki, nM) | δ-Receptor (Ki, nM) | κ-Receptor (Ki, nM) | Source |
|---|---|---|---|---|
| Morphine | 1.2 | 230 | 340 | nih.gov, nih.gov |
| Codeine | 3100 | >10000 | >10000 | nih.gov |
| Morphine-6-glucuronide | 0.6 | 44 | 1500 | nih.gov |
The nitrogen atom is a critical feature of opioid molecules, essential for their analgesic activity. painphysicianjournal.com In compounds like morphine and codeine, this tertiary amine can be protonated at physiological pH, forming a charged species that interacts with an acidic amino acid residue, such as aspartic acid (Asp), within the opioid receptor binding pocket. vcu.edu
The conversion of this nitrogen to a quaternary ammonium (B1175870) salt in this compound introduces a permanent positive charge. This structural change has profound implications:
Blood-Brain Barrier Permeability : The permanent charge significantly reduces the lipid solubility of the molecule, thereby greatly diminishing its ability to cross the blood-brain barrier. painphysicianjournal.comnih.gov This is a key differentiating feature from codeine.
This quaternization is the principal reason for the decreased central analgesic effects observed with such compounds, as their access to the central nervous system (CNS) is severely restricted. painphysicianjournal.com
The limited CNS penetration of quaternary opioids like this compound makes them valuable pharmacological tools for distinguishing between the peripheral and central effects of opioid receptor activation. elifesciences.orgpainphysicianjournal.com Opioid receptors are located not only in the brain and spinal cord but also in peripheral tissues, including sensory neurons and the gastrointestinal tract. painphysicianjournal.compainphysicianjournal.com
By administering a quaternary opioid, researchers can stimulate these peripheral receptors without causing the typical centrally-mediated effects such as euphoria, sedation, or significant respiratory depression. painphysicianjournal.com This principle has been effectively demonstrated using other quaternary opioid derivatives:
Naloxone Methiodide (NLXM) : A peripherally restricted antagonist, NLXM is used to study the role of peripheral μ-opioid receptors (MORs) in phenomena like opioid-induced respiratory depression, suggesting a significant peripheral component to this effect. elifesciences.orgelifesciences.org
Methylnaltrexone : This quaternary derivative of the antagonist naltrexone (B1662487) is used to counteract peripheral opioid effects, such as opioid-induced delay in gastric emptying, without reversing the central analgesic effects of the opioid. nih.gov
Therefore, this compound functions conceptually as a peripherally-acting opioid agonist, allowing for the investigation of peripheral opioid receptor functions.
Impact of the Quaternary Nitrogen on Receptor Selectivity and Activity
Comparative Pharmacological Studies with Codeine and Other Opioids in Preclinical Models
Preclinical studies comparing this compound to its parent compound and other opioids are crucial for understanding its relative potency and efficacy at the receptor and cellular levels.
As established, in vitro binding assays consistently demonstrate that codeine has a much weaker affinity for the μ-opioid receptor compared to morphine. nih.govnih.gov The chemical modification at position 3 (methoxy group in codeine vs. hydroxyl in morphine) is a primary determinant of this difference. nih.gov Functional assays, such as the mouse vas deferens preparation, confirm that codeine acts as a MOR agonist.
Receptor Binding Profile of Codeine vs. Morphine
| Compound | Primary Target | Relative Affinity at μ-Receptor |
|---|---|---|
| Codeine | μ-opioid receptor | Weak |
| Morphine | μ-opioid receptor | Strong |
A comparative study involving this compound would be expected to show μ-opioid receptor-mediated activity, but its potency and efficacy would be modulated by the factors discussed previously, particularly its limited membrane permeability affecting access to receptors even in isolated tissue preparations.
Opioid receptors, including the μ-opioid receptor, belong to the superfamily of G protein-coupled receptors (GPCRs). wikipedia.orgpainphysicianjournal.com The signaling cascade initiated by agonist binding is well-characterized and follows a distinct pathway:
Agonist Binding : An agonist, such as codeine, binds to the μ-opioid receptor. drugbank.com
G Protein Coupling : This binding event induces a conformational change in the receptor, promoting its coupling to an intracellular inhibitory G-protein (Gαi/o). drugbank.comnih.gov
Inhibition of Adenylyl Cyclase : The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. molsoft.com
cAMP Modulation : The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). painphysicianjournal.comdrugbank.comnih.gov
Downstream Effects : Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream proteins and ion channels. This cascade results in neuronal hyperpolarization (e.g., through activation of G protein-coupled inwardly-rectifying potassium channels) and inhibition of neurotransmitter release, producing the ultimate pharmacological effect. drugbank.com
This pathway is fundamental to the action of all opioid agonists, including codeine and its derivatives. Any in vitro functional assessment of this compound would investigate its ability to initiate this Gαi-mediated inhibition of cAMP production upon binding to the μ-opioid receptor.
In Vitro Receptor Binding and Functional Assays
Metabolic and Distribution Studies of this compound in Animal Systems
Extensive literature searches did not yield specific studies on the metabolic and distribution pathways of this compound in animal systems. While information on the parent compound, codeine, is widely available, dedicated research on the biotransformation and tissue accumulation of its quaternary methylbromide derivative is not present in the public domain. The permanent positive charge on the nitrogen atom in this compound is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile compared to codeine. However, without specific experimental data from animal models, any discussion on these aspects would be speculative.
Identification of Biotransformation Pathways and Metabolite Characterization in Animal Models
There is a lack of published research specifically identifying the biotransformation pathways and characterizing the metabolites of this compound in any animal model. The metabolic fate of codeine is well-documented and involves O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation, primarily mediated by cytochrome P450 enzymes (CYP2D6 and CYP3A4) and UDP-glucuronosyltransferases (UGTs). wikipedia.orgdrugbank.comnih.govoup.com
It is hypothesized that the quaternary ammonium structure of this compound would hinder its interaction with these enzymes, potentially leading to a different metabolic profile. However, without dedicated studies, it is not possible to confirm or characterize any potential metabolites. Research on the biotransformation of other psychoactive substances by microorganisms has shown various metabolic pathways, including hydroxylation and N-demethylation of codeine by certain bacteria and fungi. nih.govresearchgate.net Whether analogous pathways exist in mammalian systems for this compound remains uninvestigated.
Assessment of Distribution and Tissue Accumulation in Preclinical Species
No specific studies assessing the distribution and tissue accumulation of this compound in preclinical species were found in the available literature. For the parent compound, codeine, the apparent volume of distribution is approximately 3-6 L/kg, indicating extensive distribution into tissues. drugbank.comnih.gov However, the quaternary ammonium nature of this compound would likely restrict its ability to cross biological membranes, including the blood-brain barrier. nih.gov This would presumably lead to a significantly different distribution pattern compared to codeine, with lower concentrations in the central nervous system and potentially higher concentrations in organs of elimination. Without experimental data, including tissue concentration measurements from animal studies, it is not possible to provide a quantitative assessment of its distribution and accumulation.
Due to the absence of specific research data on the metabolism and distribution of this compound in animal models, the following data tables, which would typically present such findings, remain unpopulated.
Table 1: Identified Metabolites of this compound in Animal Models
| Metabolite | Animal Model | Analytical Method | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Tissue Distribution of this compound in Preclinical Species
| Species | Tissue | Concentration (unit) | Time Point | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Advanced Analytical Methodologies for Codeine Methylbromide Research
Chromatographic Techniques for Separation, Purity, and Quantification
Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation of complex mixtures, which is crucial for purity determination and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like codeine methylbromide. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For quaternary alkaloids, reversed-phase HPLC is a common approach. universiteitleiden.nl Due to the permanent positive charge on the quaternary nitrogen of this compound, ion-pairing agents are often added to the mobile phase to improve peak shape and retention. akjournals.com Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed for the selective separation of alkaloids. researchgate.net
A typical HPLC method for a compound structurally similar to this compound would be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results. tandfonline.com
Table 1: Illustrative HPLC Parameters for the Analysis of Codeine Derivatives
| Parameter | Example Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an ion-pairing agent (e.g., sodium dodecyl sulfate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm or fluorescence detection (Excitation: 245 nm, Emission: 345 nm) tandfonline.com |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
This table presents a hypothetical set of parameters based on methods for related compounds and is intended for illustrative purposes.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a salt and thus non-volatile, direct analysis by GC is not feasible. However, GC can be applied to its derivatives. Pyrolysis-GC, a technique where the sample is heated to a high temperature to induce decomposition into smaller, more volatile fragments, could potentially be used. For quaternary ammonium (B1175870) halides, this can result in a Hofmann elimination reaction, yielding a tertiary amine that is amenable to GC analysis. american.edu
For the analysis of codeine and its non-quaternary derivatives, GC often requires a derivatization step to increase volatility and improve chromatographic properties. nih.govnih.gov Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). dshs-koeln.descholaris.ca
Table 2: Hypothetical GC Parameters for the Analysis of a this compound Pyrolysis Product
| Parameter | Example Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250-300 °C (for pyrolysis) american.edu |
| Oven Temperature Program | Initial temperature of 150°C, ramped to 300°C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table is illustrative and based on general principles of pyrolysis-GC of quaternary ammonium salts.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of chemical compounds.
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or GC, is a highly sensitive and specific method for the identification and quantification of compounds. For this compound, electrospray ionization (ESI) would be the preferred ionization technique for LC-MS, as it is well-suited for polar and ionic compounds. The resulting mass spectrum would show a prominent ion corresponding to the codeine methyl cation. High-resolution mass spectrometry (HR-MS) can provide the exact mass, which aids in confirming the elemental composition. acs.org
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the fragmentation pattern. This is particularly useful for distinguishing between isomers and for trace analysis in complex matrices. cabidigitallibrary.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. nih.gov For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the morphine skeleton, the methoxy (B1213986) group, and the N-methyl groups. The presence of the additional methyl group on the nitrogen would result in a distinct signal, and its chemical shift would be indicative of the quaternary ammonium structure. mdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. nih.gov
UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique for the quantitative analysis of compounds that possess a chromophore. Codeine and its derivatives exhibit UV absorbance due to the phenolic and aromatic functionalities in their structure. nih.gov The maximum absorbance for codeine is typically observed around 285 nm. jmchemsci.com
A quantitative method using UV-Vis spectrophotometry would involve the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. This method is often used for the analysis of bulk drug substances and pharmaceutical formulations. nih.gov Derivative spectrophotometry can be employed to resolve overlapping spectra in mixtures. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a powerful approach for the determination of this compound due to their inherent sensitivity, speed, and cost-effectiveness. nih.govnih.gov These techniques are based on the electrochemical oxidation of the codeine molecule. nih.gov The core principle involves applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species—in this case, the codeine cation. nih.gov Various voltammetric and amperometric techniques have been developed, often employing modified electrodes to enhance sensitivity and selectivity. nih.govnih.govmn.gov
Researchers have extensively used pulse voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) , to improve the detection limits for codeine analysis. nih.gov These methods are effective at discriminating between the faradaic current (from the analyte's redox reaction) and the charging current (non-faradaic), thereby enhancing the signal-to-noise ratio. nih.gov
One study demonstrated the use of an unmodified boron-doped diamond (BDD) film electrode for the sensitive and selective determination of codeine using DPV. The method was rapid, allowing for approximately 20 determinations per hour, and showcased excellent repeatability. nih.gov Another approach utilized a glassy carbon electrode (GCE) modified with a Nafion/multi-walled carbon nanotubes (MWCNTs) composite . This modification significantly improved the sensitivity for codeine determination in samples like human plasma and urine. The pH of the supporting electrolyte is a critical parameter, with acidic conditions (pH 3.0-4.0) often yielding optimal results with well-defined, single oxidation peaks. nih.gov
Aptamer-based biosensors represent a frontier in specific electrochemical detection. These sensors use aptamers—single-stranded DNA or RNA molecules that bind to a specific target—immobilized on an electrode surface. nih.govmn.gov The binding of codeine induces a conformational change in the aptamer, which alters the electrochemical signal, allowing for remarkably low detection limits. nih.gov For instance, an aptasensor using a 5-hydroxy-1,4-naphthoquinone (Juglone)-labeled aptamer on a gold electrode has been reported for highly sensitive codeine detection. nih.gov
The table below summarizes the performance of various electrochemical methods applicable to the analysis of the codeine cation, and by extension, this compound.
Table 1: Performance of Selected Electrochemical Methods for Codeine Detection
| Electrode System | Technique | Matrix | Linear Range (µM) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Boron-Doped Diamond (BDD) | DPV | Pharmaceutical Tablets, Urine | 0.1 - 60 | 0.08 µM | nih.gov |
| Nafion/MWCNTs Modified GCE | DPV | Urine, Human Plasma | 0.5 - 15 | 4.5 µg/L (~0.015 µM) | |
| Graphene/Nafion Modified GCE | SWV | Urine, Cough Syrup | 0.05 - 30 | 0.015 µM | nih.gov |
| dsDNA Modified SPCE | DPV | Urine | 2.3 - 40 | 0.23 µM | slideshare.net |
GCE: Glassy Carbon Electrode, MWCNTs: Multi-Walled Carbon Nanotubes, DPV: Differential Pulse Voltammetry, SWV: Square-Wave Voltammetry, SPCE: Screen-Printed Carbon Electrode, EIS: Electrochemical Impedance Spectroscopy, AuNP: Gold Nanoparticle.
Capillary Electromigration Techniques for High-Resolution Separations
Capillary electromigration techniques (CETs), particularly Capillary Electrophoresis (CE), are high-resolution separation methods well-suited for the analysis of charged species like the codeine cation from this compound. nih.govepa.gov These techniques utilize a high electric field to separate analytes within a narrow-bore capillary based on their differential migration speeds, which are influenced by their charge-to-size ratio. epa.govncleg.net CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of reagents and samples. ncleg.net
CE has been successfully applied to the analysis of codeine in a variety of matrices, including pharmaceutical formulations, urine, and plant extracts. nih.gov As codeine is a basic compound with a pKa of 8.2, it is positively charged in acidic buffer solutions, facilitating its separation by CE. nih.gov
Different modes of CE have been employed for codeine analysis. Capillary Zone Electrophoresis (CZE) is the most fundamental mode, separating ions based on their electrophoretic mobility. epa.gov To enhance sensitivity and selectivity, CE is often coupled with various detection systems, including UV-Vis, fluorescence, and mass spectrometry (MS). ncleg.net For instance, CE coupled with ion trap mass spectrometry (CE-MS) has been used for the confirmatory analysis of codeine and its metabolites in urine, providing unambiguous identification. epa.gov
Micellar Electrokinetic Chromatography (MEKC) is another CE mode used for analyzing both neutral and charged compounds. It involves adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte to form micelles. nih.gov This technique has been used in competitive binding immunoassays for the detection of urinary opioids, including codeine. epa.gov
To improve detection limits, in-line preconcentration techniques like solid-phase extraction-capillary electrophoresis (SPE-CE) can be integrated. nih.gov This method involves using a small segment of the capillary packed with a sorbent to concentrate the analyte before electrophoretic separation, achieving significantly lower limits of detection. nih.gov
The table below details examples of capillary electromigration techniques used for the analysis of codeine.
Table 2: Application of Capillary Electromigration Techniques for Codeine Analysis
| Technique | Detection Method | Matrix | Limit of Detection (LOD) | Key Findings | Reference |
|---|---|---|---|---|---|
| CZE / MEKC | Laser-Induced Fluorescence (LIF) | Urine | 10 ng/mL | Rapid screening immunoassay for urinary opioids. | epa.gov |
| CE-MS | Ion Trap Mass Spectrometry | Urine | 100-200 ng/mL | Confirmatory identification of codeine and its glucuronides. | epa.gov |
| CZE | Electrochemiluminescence (ECL) | Plant Extracts | 0.25 µM | Utilized an ionic liquid in the background electrolyte. | nih.gov |
| In-line SPE-CE | Mass Spectrometry (MS) | Water Samples | 0.20 ng/mL | Simultaneous analysis of codeine and other opioids. | nih.gov |
CZE: Capillary Zone Electrophoresis, MEKC: Micellar Electrokinetic Chromatography, MS: Mass Spectrometry, LIF: Laser-Induced Fluorescence, ECL: Electrochemiluminescence, SPE: Solid-Phase Extraction.
Computational Chemistry and Cheminformatics Studies
Molecular Modeling and Docking Simulations of Codeine Methylbromide with Target Receptors
Molecular modeling encompasses a range of computational techniques used to create and analyze three-dimensional representations of molecules and their interactions. oncodesign-services.com For this compound, a quaternary ammonium (B1175870) salt of codeine, these studies primarily focus on its interaction with the µ-opioid receptor (μ-OR), the main target for morphinan-class analgesics. nih.gov Molecular docking and molecular dynamics (MD) simulations are the cornerstone methodologies used to explore these interactions. nih.govmdpi.com
Docking methods predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This is followed by MD simulations, which analyze the physical movements of the atoms and molecules in the complex over time, providing a view of the dynamic processes involved in ligand recognition and binding stability. nih.govnih.gov
The interaction of this compound with the µ-opioid receptor is a dynamic process involving specific molecular recognition at the binding site. Molecules that bind to a receptor are termed ligands, and this binding can be reversible or irreversible, leading to receptor activation or inactivation. msdmanuals.com The binding site for a drug may be the same as that of an endogenous agonist (an orthosteric site) or a different site (an allosteric site). msdmanuals.comscielo.org.mx
Computational studies on related morphinans bound to the µ-OR have identified key amino acid residues that are crucial for binding and activation. nih.gov Molecular dynamics simulations reveal that agonists interact strongly with specific residues such as Aspartate 147 (D1473.32), Tyrosine 148 (Y1483.33), and Tyrosine 326 (Y3267.43). mdpi.com The quaternization of the nitrogen atom in this compound introduces a permanent positive charge, which is expected to form a strong and stable ionic interaction with the negatively charged side chain of D1473.32, a critical anchor point for many opioid ligands.
MD simulations allow for the tracking of these interactions over time, quantifying their stability and frequency. mdpi.com This provides a detailed picture of how the ligand settles into the binding pocket and how its presence influences the receptor's conformation, which is the first step in initiating a biological signal. mdpi.com The stability of the ligand-receptor complex can be assessed by calculating metrics like the root-mean-square deviation (RMSD) from the initial docked pose. nih.gov
| Amino Acid Residue | Typical Interaction Type | Potential Role in Binding this compound |
|---|---|---|
| Asp 147 (D1473.32) | Ionic / Hydrogen Bond | Primary anchor point for the positively charged quaternary nitrogen. mdpi.com |
| Tyr 148 (Y1483.33) | Hydrogen Bond / Hydrophobic | Interaction with the ligand's core structure. mdpi.com |
| His 297 (H2976.52) | Hydrogen Bond / Pi-Stacking | Stabilizes the orientation of the ligand's aromatic ring. mdpi.com |
| Trp 318 (W3187.34) | Hydrophobic | Forms part of the hydrophobic pocket accommodating the ligand. mdpi.com |
| Tyr 326 (Y3267.43) | Hydrogen Bond | Interacts with the phenolic or hydroxyl groups of the ligand. mdpi.com |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how changes in a molecule's structure affect its biological activity. oncodesign-services.com Computational SAR methods use machine learning and molecular modeling to predict the activity of new compounds based on their chemical structure. oncodesign-services.comnih.gov For this compound, SAR studies would investigate how modifications to its morphinan scaffold influence its binding affinity and efficacy at the µ-opioid receptor.
By systematically altering functional groups on the this compound structure in silico—for example, by modifying the substituent at the C6-hydroxyl or the C3-methoxy group—researchers can generate a series of virtual analogs. Docking and free energy calculations can then be performed on these analogs to predict their binding potency. nih.gov This process allows for the rapid identification of key structural features that govern activity, guiding the synthesis of more potent or selective compounds. oncodesign-services.com
Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced approach, creating mathematical equations that correlate structural descriptors (e.g., electronic properties, size, hydrophobicity) with biological activity. epa.govmdpi.com For a series of morphinan compounds including this compound, a QSAR model could be developed to predict analgesic potency based on calculated molecular descriptors, thereby prioritizing which novel derivatives to synthesize and test experimentally. nih.govmdpi.com
Characterization of Ligand-Receptor Interaction Dynamics and Binding Site Recognition
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemistry applies the principles of quantum mechanics to chemical systems to calculate electronic structure and properties. wikipedia.org These calculations provide deep insights into the distribution of electrons and the intrinsic reactivity of a molecule like this compound. mdpi.com Methods such as Density Functional Theory (DFT) and semi-empirical approaches are used to solve the Schrödinger equation for the molecule, yielding information on molecular orbitals, charge distribution, and reaction energetics. wikipedia.orgrsc.org
For this compound, quantum chemical calculations can determine key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability. The calculations also produce an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. This information is invaluable for understanding its binding mechanism at the receptor and its metabolic fate. rsc.orgpeerj.com
| Descriptor | Significance | Hypothetical Value/Observation |
|---|---|---|
| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | Localized on the electron-rich aromatic ring and oxygen atoms. |
| LUMO Energy | Energy of the first unoccupied orbital; relates to electron-accepting ability. | Distributed across the molecule, influenced by the quaternary nitrogen. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | A larger gap suggests higher stability. |
| Mulliken Atomic Charges | Calculated partial charge on each atom. | High positive charge on the quaternary nitrogen; negative charges on oxygen atoms. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Significant due to the charged nature and polar functional groups. |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
A pharmacophore is an abstract representation of the essential molecular features required for a ligand to be recognized by a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. biorxiv.org For this compound, a pharmacophore model for µ-opioid receptor agonists would be constructed based on its key structural elements in their specific 3D arrangement.
This model would include:
A positively ionizable feature representing the quaternary nitrogen.
An aromatic ring feature.
A hydrogen bond acceptor (the ether oxygen).
A hydrogen bond donor (the hydroxyl group).
A hydrophobic region corresponding to the hydrocarbon scaffold.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening on large chemical databases containing millions of compounds. nih.govnih.gov This process rapidly filters the database to identify novel molecules that match the pharmacophore model and are therefore potential new ligands for the µ-opioid receptor. rsc.org This ligand-based drug design approach is highly efficient for discovering structurally diverse compounds that may possess the desired biological activity. nih.gov
Cheminformatics Applications for Data Mining, Classification, and Predictive Modeling
Cheminformatics integrates computer and information science to analyze chemical data, particularly large datasets of small molecules. universiteitleiden.nl It employs methods for data mining, classification, and the development of predictive models for various chemical and biological properties. mdpi.comnih.gov
In the context of this compound, cheminformatics tools can be used to analyze databases of known opioid compounds. By calculating a wide range of molecular descriptors (fingerprints) for each compound, machine learning algorithms can be trained to classify molecules based on their activity (e.g., agonist vs. antagonist) or to build predictive QSAR models for properties like binding affinity, selectivity, or potential toxicity. datagrok.aieuropa.eu For example, a classification model could be trained on a dataset of known µ-opioid receptor ligands to predict whether a new, untested compound is likely to be an agonist. google.com These predictive models are powerful tools for prioritizing compounds in drug discovery pipelines and for gaining a broader understanding of the chemical space related to opioid activity. nih.gov
Codeine Methylbromide As a Research Probe and Tool
Utility in Investigating Peripheral Opioid Receptor Systems
Codeine methylbromide is a valuable probe for elucidating the function of peripheral opioid receptors. Opioids exert their effects by binding to receptors in both the central nervous system (CNS) and peripheral tissues. drugbank.comwikipedia.org A significant challenge in opioid research is distinguishing between central and peripheral effects. Because this compound is a quaternary salt, it carries a positive charge and is highly polar, which significantly limits its ability to penetrate the blood-brain barrier. painphysicianjournal.com This characteristic allows it to act primarily on opioid receptors located outside the CNS, such as those in the gastrointestinal tract and other peripheral tissues. drugbank.commdpi.com
Researchers can use this compound to selectively stimulate these peripheral receptors and study their physiological roles without the confounding analgesic, sedative, or respiratory depressant effects that arise from central receptor activation. drugbank.com This selective action is crucial for investigating phenomena like opioid-induced constipation, a common side effect mediated by opioid receptors in the gut. drugbank.commdpi.com By administering a peripherally restricted agonist like this compound, scientists can model these side effects and explore the underlying mechanisms in a controlled manner.
Application in Studies of Quaternary Ammonium (B1175870) Compound Pharmacokinetics and Biodistribution
The study of how drugs are absorbed, distributed, metabolized, and excreted (pharmacokinetics) is fundamental to pharmacology. This compound serves as a model compound for investigating the pharmacokinetics and biodistribution of quaternary ammonium compounds. painphysicianjournal.com The permanent positive charge of these molecules dictates their behavior in the body, generally leading to poor absorption after oral administration and restricted distribution to tissues, particularly the brain. pharmgkb.org
Research using this compound can help characterize the general principles governing the biodistribution of charged molecules. Key research findings related to the pharmacokinetics of such compounds include:
These studies are vital for designing drugs that are intended to have localized, peripheral actions while minimizing central side effects.
Role as a Reference Standard in Controlled Substance Research and Analytical Chemistry
This compound is classified as a controlled substance in many jurisdictions due to its relationship with codeine. nih.govnih.gov In the United States, it is listed as a Schedule I substance, indicating a high potential for abuse and no currently accepted medical use. nih.gov This legal status necessitates strict control over its production and use, which is primarily for scientific and forensic purposes.
In analytical chemistry and forensic science, this compound functions as a certified reference material (CRM). A CRM is a highly pure and well-characterized substance used as a benchmark for analytical methods. caymanchem.com Its role is critical for:
Companies that specialize in chemical standards produce and sell this compound specifically for these research and analytical purposes, often as a DEA-exempt preparation to facilitate its use in licensed laboratories. caymanchem.comfederalregister.govfederalregister.gov
| Identifier Type | Identifier | Jurisdiction/Authority |
|---|---|---|
| DEA Schedule | Schedule I | United States |
| DEA ACSCN | 9070 | United States |
| PubChem CID | 5362447 | N/A |
| Chemical Formula | C19H24BrNO3 |
Contribution to the Development of Opioid Antagonist Research Methodologies
While this compound is an opioid agonist, its unique properties contribute significantly to the development and testing of peripherally acting opioid antagonists. mdpi.com These antagonists, such as methylnaltrexone, are designed to block the peripheral side effects of opioids (like constipation) without reversing their central analgesic effects. wikipedia.orgmdpi.com
The research methodology often involves a two-step process:
This model allows researchers to screen and characterize potential antagonist drugs effectively. By using a tool like this compound, they can be confident that the effects they are observing and attempting to block are purely peripheral. This has been a crucial methodology in the preclinical development of drugs that are now used clinically to manage opioid-induced bowel dysfunction. mdpi.com
| Research Area | Specific Application | Key Finding/Contribution |
|---|---|---|
| Peripheral Receptor Studies | Selective activation of peripheral mu-opioid receptors. | Allows for the isolation and study of peripheral opioid effects (e.g., on the gut) without CNS interference. |
| Pharmacokinetic Modeling | Model compound for quaternary ammonium drug biodistribution. | Confirms that charged molecules are excluded from the blood-brain barrier, guiding development of peripherally-acting drugs. |
| Analytical Chemistry | Certified reference material for forensic and research labs. | Ensures accuracy and reliability in the identification and quantification of controlled substances. caymanchem.comfederalregister.gov |
| Antagonist Development | Tool for inducing peripheral effects to be blocked by test antagonists. | Provides a reliable method for testing the efficacy of peripherally acting opioid antagonists like methylnaltrexone. mdpi.com |
Future Directions and Emerging Research Avenues
Integration of Advanced Omics Technologies in Understanding Codeine Methylbromide Interactions
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to dissect the molecular interactions of this compound. nih.gov These high-throughput methods can provide a holistic view of the cellular and systemic responses to this quaternary opioid.
Future research will likely leverage these technologies to:
Identify Novel Biomarkers: Omics profiling can help identify unique biomarkers associated with the peripheral actions of this compound. This could lead to a better understanding of its mechanism of action and potential off-target effects.
Elucidate Signaling Pathways: Transcriptomic and proteomic analyses can map the specific signaling pathways modulated by this compound in peripheral tissues. researchgate.net This is crucial for understanding how it exerts its effects and for identifying potential new therapeutic targets.
Personalize Medicine: Genomic studies may reveal genetic variations that influence an individual's response to quaternary opioids. This knowledge could pave the way for personalized pain management strategies.
Compare Central vs. Peripheral Effects: By comparing the omics profiles of central and peripheral tissues after administration of codeine and its quaternary analogue, researchers can gain a clearer picture of the distinct molecular consequences of central versus peripheral opioid receptor activation. frontiersin.org
Table: Overview of Omics Technologies in Opioid Research
| Omics Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Genomics | Identifying genetic polymorphisms affecting drug response. | Personalized dosing and risk assessment. |
| Transcriptomics | Analyzing changes in gene expression in response to the drug. | Understanding downstream cellular effects and pathways. nih.gov |
| Proteomics | Studying alterations in protein levels and post-translational modifications. | Identifying direct protein targets and interaction networks. |
| Metabolomics | Profiling changes in small molecule metabolites. | Understanding the metabolic fate and impact of the drug. |
Innovative Synthetic Approaches for Tailored this compound Analogues
While this compound itself is a subject of interest, the principles of its design—creating a charged molecule to limit blood-brain barrier penetration—can be expanded upon. wikipedia.org Medicinal chemists are exploring innovative synthetic strategies to create novel analogues with enhanced properties.
Future synthetic efforts will likely focus on:
Structural Modifications: Introducing different alkyl or aryl groups to the quaternary nitrogen could fine-tune the compound's polarity and steric bulk, potentially altering its receptor binding affinity and pharmacokinetic profile. mdpi.com
Hybrid Molecules: Designing hybrid molecules that combine the this compound scaffold with other pharmacophores could lead to dual-action drugs with unique therapeutic profiles.
Prodrug Strategies: Developing prodrugs of quaternary opioids that are activated at specific peripheral sites could enhance tissue-specific targeting and reduce systemic exposure.
Computational Chemistry: Utilizing computational modeling and in silico screening will be instrumental in predicting the properties of new analogues, thereby streamlining the drug discovery process. mdpi.com
Research into the synthesis of related opioid analogues, such as those derived from fentanyl and oxymorphone, provides a roadmap for creating libraries of quaternary compounds for pharmacological screening. acs.orgnih.govplos.org
Development of Refined In Vitro and In Vivo Models for Quaternary Opioid Research
To accurately assess the pharmacology of this compound and its analogues, it is essential to have robust and relevant research models. nih.gov Future research will benefit from the development of more sophisticated in vitro and in vivo systems.
Key advancements in this area may include:
Human-Derived Cell Models: The use of human-induced pluripotent stem cell (iPSC)-derived neurons and other relevant cell types can provide a more accurate reflection of human physiology compared to traditional animal cell lines. frontiersin.org
Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs, such as the gut or the blood-brain barrier, can offer a more dynamic and physiologically relevant platform for studying drug absorption, distribution, and metabolism.
Advanced Animal Models: The use of transgenic animal models, including those with humanized opioid receptors or specific genetic modifications, can provide deeper insights into the in vivo effects of quaternary opioids. mdpi.comoup.com The zebrafish model has also emerged as a valuable tool for studying the endogenous opioid system. nih.gov
Sophisticated In Vitro Assays: The continued development of high-throughput screening assays, such as those measuring G-protein activation ([35S]GTPγS binding), will be crucial for characterizing the potency and efficacy of new compounds at opioid receptors. nih.govmdpi.com
Table: Comparison of Research Models for Quaternary Opioid Studies
| Model Type | Advantages | Limitations |
|---|---|---|
| In Vitro (Cell Cultures) | High-throughput, controlled environment, mechanistic insights. mdpi.com | Lacks systemic complexity, may not reflect in vivo responses. |
| In Vitro (Organ-on-a-Chip) | Physiologically relevant, allows for dynamic studies. | Technically complex, still an emerging technology. |
| In Vivo (Animal Models) | Provides systemic information, allows for behavioral studies. annualreviews.org | Ethical considerations, species differences may affect translatability. |
| In Vivo (Human Studies) | Directly relevant to clinical applications. | Highly regulated, ethical and safety constraints. |
Global Research Collaborations and Data Sharing in Opioid Chemistry and Pharmacology
The challenges and opportunities in opioid research are global in scale. Addressing the complexities of opioid action requires a collaborative and multidisciplinary approach. uibk.ac.at
Future progress will be accelerated by:
International Consortia: The formation of international research consortia, such as the Opioid Cohort Consortium (OPICO), can pool resources, expertise, and data from around the world to address critical questions in opioid science. who.int
Open Data Initiatives: Promoting open-access databases for chemical structures, pharmacological data, and clinical findings can foster transparency and accelerate the pace of discovery. hhs.gov
Public-Private Partnerships: Collaborations between academic institutions, pharmaceutical companies, and government agencies can bridge the gap between basic research and clinical development. pnnl.gov
Standardized Methodologies: Establishing and adhering to standardized protocols for preclinical and clinical research will enhance the reproducibility and comparability of data across different laboratories and studies.
Organizations like the International Narcotics Research Conference (INRC) have a long history of fostering such collaboration, providing a platform for scientists to share their latest findings and forge new partnerships. frontierspartnerships.org The establishment of collaborative research centers and data-sharing initiatives will be paramount to advancing the field of opioid chemistry and pharmacology. brandeis.eduourcommons.cany.gov
Q & A
Q. What are the established analytical methods for identifying and quantifying Codeine methylbromide in biological matrices?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitive detection. Validate the method using calibration curves and spiked samples to ensure precision (RSD <5%) and accuracy (90-110% recovery).
- For purity assessment, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, referencing spectral databases like SciFinder .
- Follow journal guidelines for reporting instrumental parameters (e.g., column type, mobile phase) and include raw data in supplementary materials .
Q. How can researchers design a synthesis protocol for this compound while ensuring reproducibility?
Methodological Answer:
- Begin with a literature review to identify existing synthetic routes (e.g., quaternization of codeine with methyl bromide). Use controlled vocabularies in databases like Web of Science to refine search terms (e.g., "synthesis," "quaternary ammonium salts") .
- Document reaction conditions (temperature, solvent, stoichiometry) and characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) and melting point analysis . For novel compounds, provide elemental analysis (C, H, N) and ≥95% purity thresholds .
- Share detailed protocols in supplementary files with step-by-step procedures and hazard warnings .
Q. What ethical and regulatory considerations apply to studies involving this compound?
Methodological Answer:
- Confirm compliance with Controlled Substances Act guidelines, as this compound is listed in crash data manuals under controlled drug codes (e.g., Code 1127 in Louisiana Crash Data) .
- Obtain ethical approval for in vivo studies, specifying participant selection criteria and informed consent procedures. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to align with institutional review boards (IRBs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?
Q. What experimental strategies optimize the stability profiling of this compound under varying storage conditions?
Methodological Answer:
- Design accelerated stability studies per ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Include control batches stored at -20°C .
- Use Arrhenius equation modeling to predict shelf-life, correlating degradation kinetics (k) with temperature. Validate predictions with real-time stability data .
- Publish degradation pathways (e.g., hydrolysis of quaternary ammonium group) and mitigation strategies (lyophilization, pH adjustment) in open-access formats for reproducibility .
Q. How can advanced computational models predict this compound’s receptor-binding affinity compared to analogs?
Methodological Answer:
- Employ molecular docking simulations (e.g., AutoDock Vina) using µ-opioid receptor crystal structures (PDB ID: 4DKL). Compare binding energies (ΔG) with codeine and morphine .
- Validate predictions with radioligand binding assays (e.g., [³H]-naloxone displacement) in transfected HEK293 cells. Report IC₅₀ values and statistical significance (p <0.05) .
- Share simulation parameters (force fields, grid sizes) and raw assay data in repositories like Zenodo for transparency .
Methodological Resources
- Databases : SciFinder (structural properties), Web of Science (literature review), Louisiana Crash Data (regulatory codes) .
- Frameworks : PRISMA (systematic reviews), FINER (ethical alignment), ICH (stability guidelines) .
- Reporting Standards : Include raw data in supplementary files, adhere to journal-specific figure/table rules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
